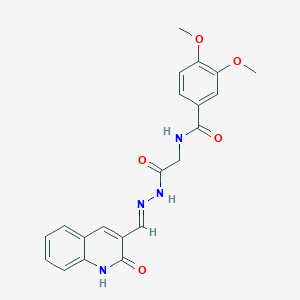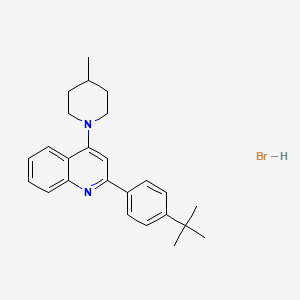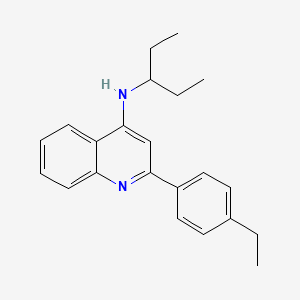
4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethyl(phenyl)silyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with dimethylphenylsilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can be further functionalized through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Typical electrophiles like bromine or nitronium ions can be employed.
Coupling Reactions: Palladium-based catalysts and organometallic reagents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Extended biphenyl systems or other functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in electronic devices.
Catalysis: It can serve as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Polymer Chemistry: It is used in the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl in its applications is largely dependent on its structural features. The biphenyl core provides rigidity and stability, while the dimethyl(phenyl)silyl groups enhance solubility and processability. In electronic applications, the compound facilitates charge transport and improves the efficiency of devices.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(dimethyl(styryl)silyl)biphenyl: Similar in structure but with styryl groups instead of phenyl groups.
4,4’-Bis(dimethylamino)biphenyl: Contains dimethylamino groups, offering different electronic properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct photophysical properties.
Uniqueness: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl stands out due to its balanced combination of stability, solubility, and electronic properties, making it particularly useful in the development of advanced materials and electronic devices.
Eigenschaften
Molekularformel |
C28H30Si2 |
|---|---|
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
[4-[4-[dimethyl(phenyl)silyl]phenyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,25-11-7-5-8-12-25)27-19-15-23(16-20-27)24-17-21-28(22-18-24)30(3,4)26-13-9-6-10-14-26/h5-22H,1-4H3 |
InChI-Schlüssel |
WMSAQZFYMMQUCP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
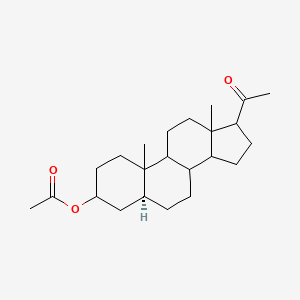
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
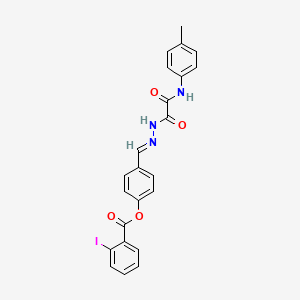

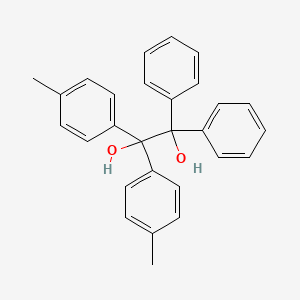
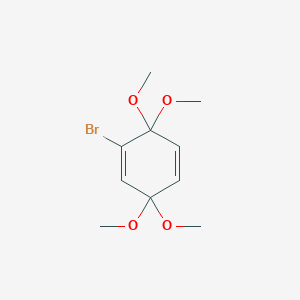
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
